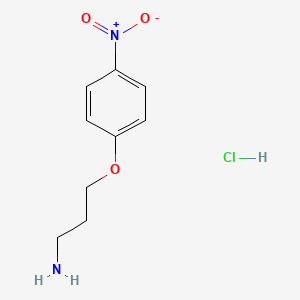

3-(4-Nitrophenoxy)-1-propanamine HCl

Description

Structure

3D Structure of Parent

Properties

CAS No. |

100840-64-0 |

|---|---|

Molecular Formula |

C9H13ClN2O3 |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

3-(4-nitrophenoxy)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13;/h2-5H,1,6-7,10H2;1H |

InChI Key |

BLCCRXVDPAKRKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(4-Nitrophenoxy)-1-propanamine HCl

The synthesis of this compound is centered on the assembly of its core structural components: the 4-nitrophenoxy group and the 1-propanamine side chain. The methodologies employed typically involve multi-step sequences that begin with commercially available precursors.

Precursor Synthesis and Reaction Optimization Strategies

A theoretical pathway to the target compound can be conceptualized starting from phenoxyacetic acid. This route, while less direct, involves fundamental organic transformations. The initial step is the nitration of the aromatic ring. The nitration of phenoxyacetic acid and its derivatives is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). This ion then attacks the electron-rich phenyl ring.

Following nitration, a multi-step conversion of the carboxylic acid group to a propanamine moiety would be required. This hypothetical transformation is complex as it necessitates a chain extension by one carbon (homologation). A possible, though synthetically challenging, sequence could involve:

Reduction: The carboxylic acid group of the (4-nitrophenoxy)acetic acid intermediate is reduced to a primary alcohol, yielding 2-(4-nitrophenoxy)ethanol.

Halogenation: The resulting alcohol is converted to an alkyl halide, such as 2-(4-nitrophenoxy)ethyl chloride.

Cyanation: The halide is displaced with a cyanide group via nucleophilic substitution, which adds the necessary third carbon atom.

Reduction: Finally, the nitrile group is reduced to a primary amine to form the desired propanamine side chain.

Given the multiple steps and potential for side reactions, this pathway is not commonly employed for the synthesis of this specific compound.

A more direct and widely utilized strategy involves the synthesis and subsequent amination of the key intermediate, 1-(3-chloropropoxy)-4-nitrobenzene. This precursor contains the complete carbon skeleton and the nitro-substituted aromatic ring.

The synthesis of this intermediate is efficiently achieved via a Williamson ether synthesis, reacting 4-nitrophenol (B140041) with a suitable three-carbon electrophile. prepchem.com A common procedure involves heating a mixture of 4-nitrophenol, 1-bromo-3-chloropropane, and a weak base such as anhydrous potassium carbonate in a polar aprotic solvent like acetone. prepchem.com The base deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then displaces the bromide ion on the 1-bromo-3-chloropropane in an Sₙ2 reaction. The choice of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than chloride, allowing for selective reaction at the bromine-bearing carbon.

Once the 1-(3-chloropropoxy)-4-nitrobenzene precursor is obtained, the final step is the introduction of the amine group. This is accomplished through a nucleophilic substitution reaction where the chloride is displaced by an ammonia equivalent. To favor the formation of the primary amine and minimize over-alkylation, strategies such as using a large excess of ammonia or employing the Gabriel synthesis are often implemented.

Table 1: Reaction Conditions for Precursor Synthesis via Williamson Ether Synthesis prepchem.com

| Parameter | Condition |

| Reactants | 4-Nitrophenol, 1-Bromo-3-chloropropane |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | ~17 hours |

| Yield | High (e.g., 94%) |

The most common starting point for synthesizing the 3-(4-nitrophenoxy) ether linkage is a nitro-substituted phenol, specifically 4-nitrophenol. The synthesis leverages the acidity of the phenolic proton, which can be easily removed by a base to form a potent nucleophile.

The key transformation is the Williamson ether synthesis. The reaction conditions can be optimized to maximize yield and purity.

Choice of Base: While strong bases like sodium hydride could be used, weaker bases such as potassium carbonate are often sufficient and are safer and easier to handle. prepchem.com

Solvent Selection: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.

Alkylating Agent: A dihalogenated propane, such as 1-bromo-3-chloropropane, is a common choice, allowing for the selective formation of the ether at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent amination. prepchem.com

The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. Upon completion, a standard workup involving filtration to remove the inorganic salts and evaporation of the solvent yields the crude ether, which can be purified by crystallization. prepchem.com

Formation and Isolation of the Hydrochloride Salt

The synthesized 3-(4-nitrophenoxy)-1-propanamine is a free base, which is often an oil or low-melting solid and can be susceptible to degradation. For ease of handling, purification, and improved stability, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

The free amine is dissolved in a suitable organic solvent, such as methanol, ethanol, or diethyl ether. Concentrated or gaseous hydrochloric acid is then added to the solution. google.comsciencemadness.org The basic amine group is protonated by the HCl, forming the ammonium chloride salt. Because the salt typically has much lower solubility in the organic solvent than the free base, it precipitates out of the solution. The precipitation can often be induced or completed by cooling the mixture.

The crude hydrochloride salt obtained after precipitation can be purified to remove any remaining starting materials or byproducts. The most common and effective method for purifying solid organic compounds, including amine salts, is recrystallization.

The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent. The crude salt is dissolved in a minimum amount of a suitable boiling solvent. As the solution cools slowly, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution.

The choice of solvent is crucial for effective purification. Alcohols like ethanol or isopropanol are frequently used. researchgate.net In some cases, a mixed solvent system, such as isopropanol and diethyl ether, may be employed; the salt is dissolved in the better solvent (isopropanol), and the poorer solvent (ether) is added to induce precipitation. researchgate.net After crystallization, the pure salt is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Table 2: Common Purification Techniques for Amine Hydrochloride Salts

| Technique | Description | Suitable Solvents/Reagents |

| Recrystallization | Dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool, causing the pure compound to crystallize. | Ethanol, Isopropanol, Acetonitrile, Water, Isopropanol/Diethyl Ether. researchgate.net |

| Solvent Washing | Suspending the crude salt in a solvent in which it is insoluble (but in which impurities are soluble) to wash away contaminants. | Diethyl Ether, Ethyl Acetate, Hexane. researchgate.net |

| Charcoal Treatment | Adding activated charcoal to the hot solution during recrystallization to adsorb colored impurities. | Activated Charcoal |

Influence of Acidic Conditions on Product Stability and Yield

In the synthesis of derivatives of 3-(4-nitrophenoxy)-1-propanamine, acidic conditions are crucial for both the reaction and the purification process. For instance, in the synthesis of N,N-Diethyl-3-(4-nitrophenoxy)propanamine hydrochloride, the reaction mixture is made acidic (pH=1) with concentrated hydrochloric acid. prepchem.com This step is essential for the extraction and purification of the final product. The acidic solution is washed with diethyl ether to remove non-basic impurities. prepchem.com Subsequently, the desired amine is isolated by basifying the aqueous layer and extracting with an organic solvent. prepchem.com The final hydrochloride salt is then formed by treating the purified amine with concentrated hydrochloric acid in methanol. prepchem.com

The stability of the compound under acidic conditions is critical for the yield. The protonation of the primary amine to form the ammonium salt increases its stability and facilitates its handling and purification. However, strongly acidic conditions, especially in the presence of heat, can potentially lead to side reactions, such as hydrolysis of the ether linkage, although this is generally not a significant issue under standard workup procedures. The use of a strong acid like HCl is also instrumental in the deprotection step during certain synthetic routes to related compounds, where an amine is first protected, followed by nitration, and then deprotected under acidic conditions to yield the final hydrochloride salt. google.com

Derivatization Strategies and Analogue Synthesis

The presence of a primary amine and an activated aromatic ring in 3-(4-nitrophenoxy)-1-propanamine allows for extensive derivatization.

Modifications at the Primary Amine Functionality

The primary amine is a key site for modifications, enabling the synthesis of a diverse library of analogues. myskinrecipes.com

The primary amine of 3-(4-nitrophenoxy)-1-propanamine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. solubilityofthings.com

Carbamates can be synthesized from the primary amine through several methods. One common approach involves the reaction with alkyl or aryl chloroformates. nih.gov Alternatively, activated carbonates, such as bis(4-nitrophenyl)carbonate, can be used to introduce the carbamoyl group. google.com The reaction of the amine with an isocyanate also yields a urea, a close analogue of a carbamate (B1207046). organic-chemistry.org These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The resulting carbamates are important in medicinal chemistry and drug design. nih.gov

| Reagent | Product Type |

| Acyl Chloride | Amide |

| Alkyl Chloroformate | Carbamate |

| Bis(4-nitrophenyl)carbonate | Carbamate |

| Isocyanate | Urea |

Alkylation of the primary amine can be achieved using alkyl halides. However, this method can lead to over-alkylation, yielding secondary, tertiary, and even quaternary ammonium salts. scribd.com

A more controlled method for introducing alkyl groups is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the carbonyl starting material. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org This method is highly versatile and widely used in the synthesis of complex amines. youtube.comsigmaaldrich.com

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde | NaBH3CN | Secondary Amine |

| Ketone | NaBH(OAc)3 | Secondary Amine |

| Formaldehyde (excess) | NaBH3CN | Tertiary Amine (dimethylated) |

The primary amine of 3-(4-nitrophenoxy)-1-propanamine reacts readily with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These reactions are generally high-yielding and proceed under mild conditions. researchgate.netexcli.de The reaction with isocyanates is a common method for creating urea linkages, which are important structural motifs in many biologically active compounds. nih.gov

The synthesis of isothiocyanates from primary amines can be achieved in a one-pot, two-step procedure involving the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by treatment with a desulfurization reagent. nih.govchemrxiv.org

| Reagent | Product |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Aromatic Ring Substitutions and Functional Group Interconversions

The 4-nitrophenyl group of 3-(4-nitrophenoxy)-1-propanamine is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group. nih.gov The nitro group strongly activates the aromatic ring towards attack by nucleophiles at the ortho and para positions. nih.govmsu.edumsu.edu This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles.

Furthermore, the nitro group itself can be readily transformed into other functional groups. A common and important transformation is the reduction of the nitro group to an amine. solubilityofthings.comslideshare.net This can be achieved using various reducing agents, such as catalytic hydrogenation (H2/Pd, Pt, or Ni) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). solubilityofthings.com The resulting aminophenoxy derivative opens up further avenues for derivatization, such as diazotization followed by substitution reactions.

The synthesis of related nitrophenyl compounds often involves electrophilic aromatic substitution on a precursor molecule. For example, the nitration of a protected phenoxypropanamine derivative can be achieved using a mixture of concentrated nitric acid and sulfuric acid. google.commasterorganicchemistry.com The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. msu.eduyoutube.com

| Reaction Type | Reagents | Product Functional Group |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO-, RS-, R2N-) | Substituted phenoxy derivative |

| Nitro Group Reduction | H2/Catalyst or Metal/Acid | Amino group |

| Electrophilic Nitration | HNO3/H2SO4 | Nitro group addition to a precursor |

Propanamine Chain Modifications and Homologation

The structural modification of the propanamine chain in molecules similar to 3-(4-nitrophenoxy)-1-propanamine is a key strategy in medicinal chemistry to modulate pharmacological properties. biomedres.us These modifications can influence a compound's potency, selectivity, and pharmacokinetic profile. biomedres.us Strategies such as homologation, which involves the incremental extension of a carbon chain, and other structural alterations are employed to optimize the therapeutic potential of lead compounds. biomedres.usmdpi.com

Key Research Findings on Propanamine Modifications:

Improved Efficacy and Safety: Molecular modification is a powerful tool for enhancing the efficacy and safety of existing drug molecules. biomedres.us By altering the propanamine chain, researchers can fine-tune the interaction of the molecule with its biological target, potentially leading to increased potency and reduced off-target effects. biomedres.us

Enhanced Drug-like Properties: Modifications to the propanamine moiety can improve a drug's solubility, metabolic stability, and ability to cross biological membranes. biomedres.usnih.gov For instance, the introduction of strained-ring structures, such as azetidine or cyclobutane, to amine-containing molecules has been shown to improve their pharmaceutical properties. drugdiscoverytoday.com

Structure-Activity Relationship (SAR) Studies: The systematic modification of the propanamine chain allows for the exploration of structure-activity relationships. This helps in identifying the key structural features required for biological activity and provides insights for the design of more effective analogs. mdpi.com The propargylamine group, a related propanamine moiety, is widely utilized in drug discovery due to its unique chemical reactivity and has been incorporated into various therapeutic agents. nih.gov

| Modification Strategy | Description | Potential Impact on Compound Properties |

|---|---|---|

| Homologation | Stepwise addition of methylene (B1212753) (-CH2-) groups to the propanamine chain. | Alters the distance between key functional groups, potentially optimizing binding to a biological target. |

| Branching | Introduction of alkyl groups on the propanamine backbone. | Can increase metabolic stability by sterically hindering enzymatic degradation. May also affect receptor binding. |

| Cyclization | Incorporation of the propanamine chain into a cyclic structure. | Restricts conformational flexibility, which can lead to higher binding affinity and selectivity. |

| Functional Group Interconversion | Conversion of the primary amine to a secondary or tertiary amine, or other functional groups. | Modulates basicity (pKa), hydrogen bonding capacity, and overall polarity, affecting solubility and cell permeability. |

Exploration of Biocatalytic Methods in Related Amine Syntheses

The use of enzymes, or biocatalysis, for the synthesis of amines has gained significant traction as a green and efficient alternative to traditional chemical methods. frontiersin.orgeuropa.eu These enzymatic approaches often offer high stereoselectivity, operate under mild reaction conditions, and can reduce the environmental impact of chemical manufacturing. nih.govresearchgate.net

Prominent Biocatalytic Approaches for Amine Synthesis:

Transaminases (TAs): Transaminases are a well-established class of enzymes for the asymmetric synthesis of chiral amines. europa.eu They catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. google.com The application of transaminases has been a core focus in developing enzymatic cascades for the production of commercially valuable chiral and bulk amines. europa.eu

Amine Dehydrogenases (AmDHs): Amine dehydrogenases have emerged as powerful biocatalysts for the reductive amination of ketones to produce optically active amines. frontiersin.org Native AmDHs have shown potential for the synthesis of short-chain chiral amines and amino alcohols with high conversion rates and enantiomeric excess. frontiersin.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are utilized in the reductive amination of ketones, providing access to a wide structural diversity of primary, secondary, and tertiary amines. nih.govacs.org Biocatalytic cascades combining ene-reductases (EReds) with IREDs/RedAms have been developed for the synthesis of amines with multiple stereocenters. nih.govacs.org

Engineered Enzymes: Directed evolution and protein engineering techniques are being used to create novel enzymes with desired properties for amine synthesis. europa.eunsf.gov This includes the development of cytochrome P411 enzymes capable of direct primary amination of C(sp3)–H bonds. nsf.gov

| Enzyme Class | Reaction Type | Key Advantages | Representative Substrates |

|---|---|---|---|

| Transaminases (TAs) | Transamination | High enantioselectivity, broad substrate scope. europa.eu | Ketones, Aldehydes |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | High conversion rates, excellent stereoselectivity for certain substrates. frontiersin.org | Ketones |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive Amination | Access to primary, secondary, and tertiary amines. nih.govacs.org | Ketones, Aldehydes |

| Engineered Cytochrome P411 | C-H Amination | Direct functionalization of unactivated C-H bonds. nsf.gov | Benzylic and allylic C-H bonds |

While specific examples of the biocatalytic synthesis of 3-(4-nitrophenoxy)-1-propanamine are not extensively documented, the principles and methodologies established for related amine syntheses provide a strong foundation for the future development of enzymatic routes to this and similar molecules.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Exploration of Structural Modulations for Functional Impact (using related compounds as exemplars)

To comprehend the functional significance of each part of the 3-(4-Nitrophenoxy)-1-propanamine HCl molecule, researchers systematically alter the amine, phenoxy, and linker regions and observe the resulting changes in biological activity.

The primary amine group in 3-(4-Nitrophenoxy)-1-propanamine is a critical pharmacophoric feature, often involved in key interactions with biological targets. As a protonated cation under physiological conditions, it can form strong ionic bonds and hydrogen bonds with negatively charged residues like aspartate or glutamate, or with hydrogen bond acceptors in a receptor's binding pocket.

The nature of the amine can be modulated to fine-tune these interactions. For instance, substitution on the nitrogen atom (e.g., creating secondary or tertiary amines) can alter basicity, steric bulk, and hydrogen bonding capacity, which in turn affects binding affinity and selectivity.

Table 1: Hypothetical SAR of Amine Moiety Modifications This table is illustrative, based on general medicinal chemistry principles, as specific experimental data for this exact compound is not available in the public domain.

| Modification of Amine Moiety | Expected Impact on Molecular Interaction | Potential Consequence for Biological Activity |

| Primary Amine (-NH2) | Forms strong ionic and hydrogen bonds. | High affinity for targets with anionic or hydrogen-bonding sites. |

| Secondary Amine (-NHR) | Maintains hydrogen bond donor capacity but with increased steric hindrance. | May alter binding orientation and selectivity. |

| Tertiary Amine (-NR2) | Acts only as a hydrogen bond acceptor; increased steric bulk. | Potential loss of key hydrogen bond donor interactions; may enhance hydrophobic interactions. |

| Quaternary Ammonium (-N+R3) | Permanent positive charge, no hydrogen bond donation. | Strong, non-directional ionic interactions. |

The phenoxy group, particularly with the electron-withdrawing nitro substituent at the para-position, plays a significant role in molecular recognition. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a binding site.

The 4-nitro group dramatically influences the electronic properties of the phenyl ring, making it electron-deficient. This can lead to favorable electrostatic interactions with electron-rich regions of a receptor. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. The position and nature of substituents on the phenyl ring are crucial determinants of binding affinity and selectivity.

Table 2: Hypothetical SAR of Phenoxy Group Modifications This table is illustrative, based on general medicinal chemistry principles, as specific experimental data for this exact compound is not available in the public domain.

| Modification of Phenoxy Group | Expected Impact on Molecular Interaction | Potential Consequence for Biological Activity |

| 4-Nitro Group | Strong electron-withdrawing effect; potential H-bond acceptor. | Enhances electrostatic and polar interactions. |

| 4-Chloro Group | Electron-withdrawing; hydrophobic. | Alters electronic profile and enhances hydrophobic interactions. |

| 4-Methoxy Group | Electron-donating; potential H-bond acceptor. | Modifies electronics and can introduce new hydrogen bonds. |

| Unsubstituted Phenyl | Purely hydrophobic and aromatic interactions. | Baseline activity driven by non-polar interactions. |

A flexible linker allows the molecule to adopt various conformations, one of which may be the bioactive conformation required for binding. However, excessive flexibility can be entropically unfavorable. Modifying the linker's length or introducing conformational constraints (e.g., through cyclization or double bonds) can lock the molecule into a more favorable conformation, potentially increasing affinity and selectivity.

Table 3: Hypothetical SAR of Alkyl Linker Modifications This table is illustrative, based on general medicinal chemistry principles, as specific experimental data for this exact compound is not available in the public domain.

| Modification of Alkyl Linker | Expected Impact on Molecular Conformation | Potential Consequence for Biological Activity |

| Propyl (3-carbon) Linker | Provides a specific distance and flexibility between pharmacophores. | Optimal spatial arrangement for the target. |

| Ethyl (2-carbon) Linker | Shorter distance, less flexibility. | May result in a strained binding conformation or loss of affinity. |

| Butyl (4-carbon) Linker | Longer distance, greater flexibility. | Could lead to non-optimal positioning or entropic penalty. |

| Introduction of Rigidity (e.g., double bond) | Restricted conformational freedom. | May increase affinity if the locked conformation is bioactive. |

Computational Approaches in SAR Elucidation

In the absence of extensive empirical data, computational methods provide powerful tools for predicting and rationalizing the SAR of molecules like this compound.

Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for activity based on a set of known active compounds. For 3-(4-Nitrophenoxy)-1-propanamine, a pharmacophore model would likely include a cationic amine feature, an aromatic ring feature, and a hydrogen bond acceptor feature from the nitro group, all at specific distances from each other.

Structure-Based Design: If the 3D structure of the target receptor is available (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based design methods can be used. Molecular docking simulations can predict the preferred binding orientation and affinity of 3-(4-Nitrophenoxy)-1-propanamine within the target's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogs with improved binding characteristics.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a set of analogs, a statistical model can be built to predict the activity of new, unsynthesized compounds.

For a series of 3-(4-Nitrophenoxy)-1-propanamine derivatives, a QSAR model could reveal, for example, that activity is positively correlated with the electron-withdrawing strength of the substituent on the phenoxy ring and negatively correlated with the steric bulk of the substituent on the amine. Such models are invaluable for prioritizing which new analogs to synthesize and test, thereby accelerating the drug discovery process.

Computational Chemistry Investigations in Compound Research

Quantum Mechanical Studies for Electronic Structure and Reactivity

While general reaction mechanisms of amine systems are well-understood, specific mechanistic studies involving 3-(4-Nitrophenoxy)-1-propanamine HCl, elucidated through computational methods, have not been found.

A quantitative analysis of the energetics and transition states for reactions involving this compound requires dedicated computational studies, which appear to be absent from the current body of scientific literature.

Molecular Dynamics and Conformational Analysis

No specific molecular dynamics simulations or detailed conformational analyses for this compound have been published. This would be necessary to understand the molecule's dynamic behavior and preferred spatial arrangements.

pKa Prediction and Protonation State Modeling of Amine Groups

While numerous computational tools exist for pKa prediction, specific predictions and modeling of the protonation state of the amine group in this compound under various pH conditions are not documented.

Solvation Thermodynamics and Solvent Effects in Reaction Systems

The thermodynamic properties of this compound in different solvents and the computational analysis of solvent effects on its reactivity have not been specifically investigated or reported.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analytical assessment of pharmaceutical intermediates like 3-(4-Nitrophenoxy)-1-propanamine HCl. These techniques separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing non-volatile or thermally labile compounds. However, primary amines like 3-(4-Nitrophenoxy)-1-propanamine often lack a strong chromophore, which can result in poor sensitivity with standard UV-Vis detectors. chromatographyonline.com To overcome this, pre-column or post-column derivatization is frequently employed. thermofisher.com This process involves reacting the amine with a labeling reagent to form a derivative that is highly detectable by UV-Vis or fluorescence detectors. acs.org

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. acs.org This method is known for its high sensitivity and speed. acs.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.comresearchgate.net

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): This reagent forms intensely fluorescent sulfonamide adducts with primary and secondary amines.

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary amines to yield UV-active dinitrophenyl (DNP) derivatives. chromatographyonline.comthermofisher.com

The choice of derivatization reagent depends on factors such as the required sensitivity, the presence of interfering substances, and the available detection systems. For 3-(4-Nitrophenoxy)-1-propanamine, the inherent nitro group already provides a UV chromophore, but derivatization can significantly enhance detection limits and selectivity.

| Derivatization Reagent | Abbreviation | Detection Method | Advantages | Considerations |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction, high sensitivity, reagent is not fluorescent. acs.org | Derivatives can be unstable. acs.org Only reacts with primary amines. |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Forms stable derivatives with primary and secondary amines. thermofisher.com | Reagent is fluorescent and can cause interference. |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | High sensitivity, stable derivatives. thermofisher.com | Slow reaction time, excess reagent must be removed. |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Forms stable derivatives. thermofisher.com | Lower sensitivity compared to fluorescence methods. |

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. ccsknowledge.com Direct analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.net Therefore, this compound, being a salt, is non-volatile and requires derivatization to a more volatile and less polar form prior to GC analysis. nih.gov

Common derivatization strategies for amines in GC include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable and volatile amide derivatives.

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be analyzed, typically using a capillary column with a non-polar or medium-polarity stationary phase. nih.gov Flame Ionization Detection (FID) provides a general, mass-sensitive signal, while a Mass Spectrometer (MS) detector offers higher sensitivity and structural information. researchgate.netnih.gov

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or BSTFA |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a vital technique for confirming the molecular weight and elucidating the structure of 3-(4-Nitrophenoxy)-1-propanamine. When coupled with chromatographic separation (GC-MS or LC-MS), it provides definitive identification. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be readily observed, confirming the molecular mass of the free base (196.21 g/mol ).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which serves as a structural fingerprint. The fragmentation of the protonated 3-(4-Nitrophenoxy)-1-propanamine ion would likely proceed through cleavage at the most labile bonds.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, which would lead to the formation of a stable iminium ion [CH₂NH₂]⁺ at m/z 30. docbrown.info

Ether Bond Cleavage: The C-O ether bond can cleave, leading to the formation of the 4-nitrophenoxide radical and a propyl-ammonium fragment, or the 4-nitrophenol (B140041) ion and a propylamine (B44156) fragment.

Loss of Ammonia: Neutral loss of NH₃ from the parent ion.

Nitro Group Fragmentation: Fragmentation involving the nitro group, such as the loss of NO₂ or NO. nih.gov

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 180.1 | [M+H - NH₃]⁺ | Loss of neutral ammonia |

| 151.0 | [M+H - NO₂]⁺ | Loss of nitro group |

| 138.0 | [HOC₆H₄NO₂]⁺ | Cleavage of ether bond with hydrogen transfer |

| 122.0 | [OC₆H₄NO]⁺ | Cleavage and loss of oxygen from nitro group |

| 59.1 | [C₃H₇NH₂]⁺ | Cleavage of ether bond |

| 30.0 | [CH₂NH₂]⁺ | Alpha-cleavage (β-cleavage relative to the ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the three methylene (B1212753) groups (-OCH₂-, -CH₂-, -CH₂N-), and the amine protons (-NH₃⁺). The aromatic protons on the nitrophenyl ring will appear as a characteristic AA'BB' system (two doublets). The aliphatic protons will show splitting patterns according to the n+1 rule, appearing as triplets or multiplets. docbrown.info

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Signals are expected for the four distinct aromatic carbons and the three aliphatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H (ortho to NO₂) | ~ 8.25 | d (J ≈ 9 Hz) | ~ 126 |

| Aromatic C-H (ortho to O) | ~ 7.15 | d (J ≈ 9 Hz) | ~ 115 |

| -OCH₂- | ~ 4.20 | t | ~ 67 |

| -CH₂N- | ~ 3.20 | t | ~ 37 |

| -CH₂- (central) | ~ 2.15 | quintet | ~ 26 |

| Aromatic C-O | - | - | ~ 163 |

| Aromatic C-NO₂ | - | - | ~ 142 |

Note: Amine protons (-NH₃⁺) are typically broad and may exchange with D₂O, making them difficult to observe.

Synthetic Utility and Applications in Advanced Chemical Research

Role as an Intermediate in Organic Synthesis

The strategic placement of a reactive primary amine and a modifiable aromatic ring makes 3-(4-Nitrophenoxy)-1-propanamine HCl a valuable intermediate for synthetic chemists. The primary amine serves as a versatile handle for the introduction of the 3-(4-nitrophenoxy)propyl moiety into a wide array of molecular frameworks through common reactions such as acylation, alkylation, and reductive amination.

Precursor to Structurally Diverse Organic Scaffolds

The chemical architecture of this compound allows it to serve as a foundational element in the synthesis of a variety of organic scaffolds, particularly heterocyclic systems which are of significant interest in medicinal chemistry. The primary amine can participate in cyclization reactions to form nitrogen-containing rings. For instance, in a manner analogous to the synthesis of 1,4-benzothiazepine derivatives from similar aminopropoxy compounds, the amine functionality of 3-(4-Nitrophenoxy)-1-propanamine could react with suitable dielectrophiles to construct complex heterocyclic frameworks. The general reactivity of primary amines allows for their use in the synthesis of a wide range of nitrogen heterocycles, which are prevalent in many biologically active molecules. rsc.orgorganic-chemistry.org

The 4-nitrophenoxy group also influences the synthetic potential of the molecule. While the ether linkage is generally stable, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions. researchgate.netnih.govacs.orgyoutube.com More commonly, the nitro group can be chemically transformed, for example, through reduction to an amine, which can then undergo its own set of synthetic transformations, further expanding the diversity of accessible molecular scaffolds.

Building Block for Complex Molecular Architectures

In the lexicon of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. peptide.com this compound fits this description due to its straightforward reactivity and bifunctional nature. The primary amine allows for its covalent attachment to other molecules, effectively installing the 3-(4-nitrophenoxy)propyl group.

For example, the amine can be acylated with a variety of carboxylic acids or their derivatives to form amides, a fundamental reaction in the synthesis of peptides and other complex natural and unnatural products. This reactivity allows for the systematic construction of larger molecules where the 3-(4-nitrophenoxy)propyl unit can impart specific properties, such as rigidity or a particular spatial orientation, to the final architecture.

Conjugation Chemistry for Advanced Systems

Conjugation chemistry involves the covalent linking of two or more molecules to create a new construct with combined or novel properties. The aminopropyl functional group of this compound makes it a candidate for use as a linker in various bioconjugation applications.

Use in Oligonucleotide Library Synthesis

In the field of nucleic acid chemistry, amino-linkers are frequently used to attach oligonucleotides to solid supports for synthesis or to conjugate them with other molecules such as fluorescent dyes or proteins. trilinkbiotech.comnih.gov These linkers are typically incorporated as phosphoramidites during automated solid-phase oligonucleotide synthesis. peptide.comspringernature.comnih.govmdpi.com The aminopropyl group of 3-(4-Nitrophenoxy)-1-propanamine provides a reactive handle that could be utilized for such purposes.

While direct evidence for the use of this specific compound in oligonucleotide library synthesis is not prevalent in the literature, the underlying principle of employing a primary amine for conjugation is well-established. The amine can be attached to a solid support, and the other end of a linker molecule can then be used to initiate oligonucleotide synthesis. google.com Alternatively, the amine can be used to attach labels or other functional moieties to the oligonucleotide after synthesis is complete. The length of the propyl chain provides spacing between the oligonucleotide and the conjugated partner, which can be important for maintaining the biological activity of the oligonucleotide. trilinkbiotech.com

| Linker Type | Functionality | Application in Oligonucleotide Synthesis |

| Amino-Linker | Primary Amine | Attachment to solid support, post-synthetic conjugation of labels |

| Cleavable Linker | Chemically labile bond | Release of oligonucleotide from support or conjugate |

| Photocleavable Linker | Light-sensitive bond | Controlled release of oligonucleotide with light |

This interactive table provides an overview of different linker types used in oligonucleotide synthesis.

Preparation of Activated Carbamate (B1207046) Reagents

The primary amine of this compound can be readily converted into a variety of functional groups, including carbamates. Of particular interest is the preparation of activated carbamates, which are valuable reagents in organic synthesis for the introduction of a carbamate moiety.

The reaction of the primary amine with 4-nitrophenyl chloroformate would yield an N-(4-nitrophenyl) carbamate. google.comnih.govacs.orgresearchgate.net The 4-nitrophenoxy group is an excellent leaving group, making the resulting carbamate an effective acylating agent. nih.govacs.org This activated carbamate can then be used to transfer the 3-(4-nitrophenoxy)propylcarbamoyl group to other nucleophiles, such as alcohols or other amines, under mild conditions. This two-step process allows for the formation of a stable carbamate linkage in a controlled manner. The use of p-nitrophenyl moieties to create activated carbonates for carbamate synthesis is a common strategy in organic chemistry. nih.govacs.org

| Reactant 1 | Reactant 2 | Product | Significance |

| 3-(4-Nitrophenoxy)-1-propanamine | 4-Nitrophenyl chloroformate | N-(4-nitrophenyl)-[3-(4-nitrophenoxy)propyl]carbamate | Activated carbamate for further reactions |

| Activated Carbamate | Alcohol/Amine | Carbamate-linked product | Formation of stable carbamate bonds |

This interactive table illustrates the preparation and subsequent reaction of an activated carbamate reagent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(4-Nitrophenoxy)-1-propanamine HCl with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-nitrophenol with 3-chloropropylamine, followed by HCl salt formation. Critical parameters include:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Temperature Control : Maintain 60–80°C to balance reaction rate and minimize byproduct formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor residual solvents via GC-MS .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for nitrophenoxy) and amine protons (δ 1.5–2.5 ppm) .

- HPLC-UV : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) .

- Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data between this compound and its analogs?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on receptor binding using docking simulations .

- Bioassay Optimization : Standardize cell lines (e.g., HEK293 for GPCR assays) and control for batch-to-buffer variability .

- Data Normalization : Use internal standards (e.g., Girard’s reagent T) to correct for matrix effects in LC-MS workflows .

Q. What strategies are effective for identifying and quantifying degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-DAD/MS : Employ a gradient elution method (acetonitrile/0.1% formic acid) to separate nitro group reduction byproducts .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life, accounting for hydrolytic cleavage of the phenoxy bond .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Tools : Estimate biodegradability (e.g., EPI Suite) based on nitro group persistence .

- Molecular Dynamics : Simulate adsorption to soil organic matter using AMBER force fields .

- Ecotoxicity Profiling : Cross-reference with databases (e.g., ECOTOX) for algal and Daphnia magna toxicity .

Q. What advanced techniques resolve challenges in chiral separation of this compound enantiomers?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Correlate elution order with optical rotation data .

- Microscale Synthesis : Derivatize with Marfey’s reagent to enhance UV detection sensitivity .

Methodological Notes

- Impurity Profiling : Reference standards (e.g., EP/JP guidelines) are critical for quantifying synthesis byproducts like hydrolyzed amines .

- Stability-Indicating Assays : Validate methods per ICH Q2(R1) to ensure specificity for degradation products .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.